1-(2-Fluorobenzoyl)piperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

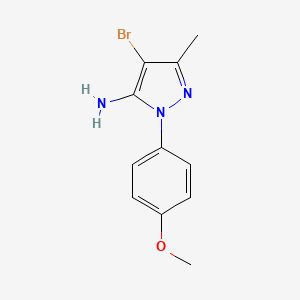

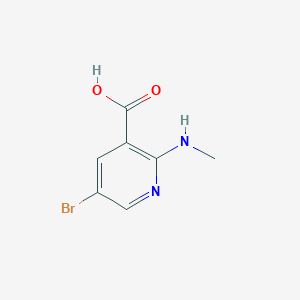

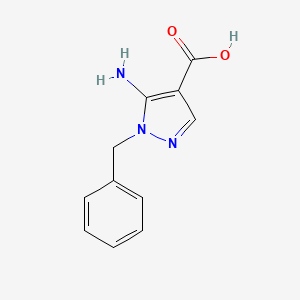

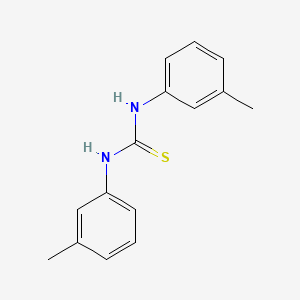

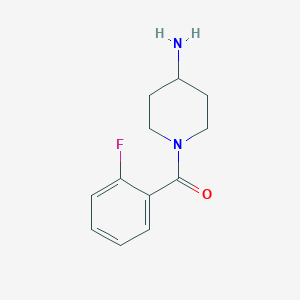

“1-(2-Fluorobenzoyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H15FN2O . It has a molecular weight of 222.26 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of piperidine derivatives like “1-(2-Fluorobenzoyl)piperidin-4-amine” is a significant area of research in modern organic chemistry . Piperidines serve as important synthetic fragments for designing drugs and have a significant role in the pharmaceutical industry .Molecular Structure Analysis

The molecular structure of “1-(2-Fluorobenzoyl)piperidin-4-amine” consists of a six-membered piperidine ring with a 2-fluorobenzoyl group attached to one of the carbon atoms . The InChI code for this compound is 1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10 (11)12 (16)15-7-5-9 (14)6-8-15;/h1-4,9H,5-8,14H2;1H .Physical And Chemical Properties Analysis

“1-(2-Fluorobenzoyl)piperidin-4-amine” is a solid substance at room temperature . It has a molecular weight of 222.26 and a molecular formula of C12H15FN2O .Wissenschaftliche Forschungsanwendungen

Synthesis of Piperidine Derivatives

1-(2-Fluorobenzoyl)piperidin-4-amine: is a valuable precursor in the synthesis of a wide range of piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active compounds. 1-(2-Fluorobenzoyl)piperidin-4-amine can be utilized in the discovery and biological evaluation of potential drugs. Its derivatives have been found to exhibit a range of biological activities, which are essential for the development of new medications .

Proteomics Research

In proteomics, 1-(2-Fluorobenzoyl)piperidin-4-amine serves as a biochemical tool for studying protein expression and function. Its structural properties make it suitable for use in various proteomic techniques, such as affinity chromatography and mass spectrometry .

Designing Dual Inhibitors

Researchers have designed a series of 2-amino-4-(1-piperidine) pyridine derivatives, including 1-(2-Fluorobenzoyl)piperidin-4-amine , as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These inhibitors are significant for targeted cancer therapies.

Anticoagulant Effects

The compound has been used in the synthesis of derivatives that exhibit strong factor IIa inhibition, showing good anticoagulant effects. This application is particularly relevant in the development of new treatments for thrombotic disorders .

Safety and Hazards

The safety information for “1-(2-Fluorobenzoyl)piperidin-4-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Zukünftige Richtungen

Piperidine derivatives like “1-(2-Fluorobenzoyl)piperidin-4-amine” have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVVDCMQKWGTHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzoyl)piperidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-ylboronic acid](/img/structure/B1275884.png)